2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-24-17-3-4-18(25-2)16(12-17)14-22-7-9-23(10-8-22)19-11-15(13-20)5-6-21-19/h3-6,11-12H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFMJZDIOLMQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine under basic conditions to form 4-(2,5-dimethoxybenzyl)piperazine.
Coupling with Pyridine Derivative: The intermediate is then coupled with 4-cyanopyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Including crystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Functionalization of the Piperazine Moiety
The 2,5-dimethoxybenzyl group is introduced via alkylation of the piperazine nitrogen:
-
Alkylation Protocol :
Piperazine reacts with 2,5-dimethoxybenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in THF or DMF. The reaction proceeds at room temperature for 6–8 hours .
| Reaction Component | Role | Conditions |
|---|---|---|
| 2,5-Dimethoxybenzyl chloride | Alkylating agent | DMF, K₂CO₃, RT, 6 h |
| Piperazine | Nucleophile | Excess reagent for monoalkylation |
Key Note : Steric hindrance from the pyridine ring directs alkylation to the less hindered piperazine nitrogen .
Stability and Reactivity
-
Nitrile Stability :
The carbonitrile group is stable under basic conditions but hydrolyzes to carboxylic acids in concentrated HCl/H₂SO₄ at high temperatures . -
Demethylation :
The 2,5-dimethoxy groups undergo demethylation with BBr₃ in CH₂Cl₂ to yield catechol derivatives, useful for further functionalization .
Comparative Synthetic Routes
A comparative analysis of methodologies from diverse sources:
| Method | Advantages | Limitations |
|---|---|---|
| SNAr with piperazine | High regioselectivity | Requires anhydrous conditions |
| Reductive alkylation | Mild conditions | Lower yields for bulky groups |
Key Research Findings
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile exhibits a range of biological activities that make it a candidate for drug development. Key pharmacological properties include:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Compounds related to this structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies have pointed to the neuroprotective potential of piperazine derivatives, which may be relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
Therapeutic Applications
Given its pharmacological properties and mechanisms of action, this compound holds promise for several therapeutic applications:
Cancer Treatment
The anticancer potential is particularly noteworthy. The compound could be developed as a targeted therapy for specific cancers by leveraging its ability to inhibit tumor growth and induce apoptosis in malignant cells.
Treatment of Inflammatory Diseases
Due to its anti-inflammatory effects, this compound could be beneficial in managing diseases such as rheumatoid arthritis or inflammatory bowel disease by reducing inflammation and associated symptoms.
Neurological Disorders
The neuroprotective properties suggest potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease, where inflammation plays a critical role.
Case Studies and Research Findings
Several studies have explored the efficacy of piperazine derivatives similar to this compound:
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring is known to enhance binding affinity to these targets, while the pyridine and methoxy groups contribute to the overall pharmacokinetic properties. The exact pathways involved often include modulation of receptor activity and inhibition of enzyme function, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- The methylene linker in the target compound reduces steric hindrance compared to C6’s carbonyl linker , which may enhance conformational flexibility .
Benzimidazole-Piperazine Derivatives ()
The compound 1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile () shares a piperazine moiety but differs significantly in core structure:
Key Differences :
- The benzimidazole-pyridine fused core in ’s compound introduces aromaticity and planarity, which could enhance DNA intercalation or kinase inhibition.
Pyrido-Pyrimidinone Derivatives ()
European Patent Application compounds (e.g., 2-(3,4-dimethoxyphenyl)-8-methyl-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ) share a dimethoxyphenyl group but differ in core structure:
Key Differences :
- The pyrido-pyrimidinone core in introduces a hydrogen-bond-accepting ketone, which may improve target binding compared to the target’s carbonitrile.
- The absence of a bulky substituent on piperazine in could reduce steric hindrance, favoring interactions with flat binding pockets .
Biologische Aktivität
2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H27N3O2, with a molecular weight of approximately 371.46 g/mol. The compound features a piperazine ring connected to a pyridine moiety, which is further substituted with a carbonitrile group and a dimethoxyphenyl group.
Pharmacological Effects
- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects. The piperazine moiety is often associated with serotonergic activity, which may contribute to mood enhancement and anxiety reduction .
- Anticancer Potential : Preliminary research indicates that derivatives of pyridine and piperazine can inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against various cancer cell lines, including breast and lung cancer cells .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structural features can provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
The biological activity of this compound may involve several mechanisms:
- Serotonin Receptor Modulation : The piperazine structure suggests potential interactions with serotonin receptors (5-HT), which are critical in mood regulation and anxiety .
- Inhibition of Enzymatic Pathways : Some studies have demonstrated that related compounds inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, thereby exerting anticancer effects .
Case Studies and Experimental Data
Several studies have investigated the biological activities of similar compounds. Below is a summary of relevant findings:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Xia et al., 2022 | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | Antitumor activity | 0.39 µM |
| Li et al., 2022 | N-(1-methyl-1H-pyrazole) derivatives | CDK inhibition | 25 nM |
| Zhang et al., 2022 | Pyrazole derivatives | Inhibition of VEGF-induced proliferation | 0.30 nM |
These findings highlight the potential therapeutic applications of compounds structurally related to this compound.
Q & A
Q. Key Considerations :
- Reaction temperature (e.g., 0–25°C for sensitive steps) and solvent selection (polar aprotic solvents for coupling reactions) are critical for yield optimization.
- Monitor progress via TLC or HPLC to minimize byproducts .
Basic: How should researchers characterize this compound using spectroscopic and analytical methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₂N₄O₂) with <2 ppm error .
- Infrared (IR) Spectroscopy : Detect nitrile stretch (~2200 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
Validation : Cross-reference data with computational tools (e.g., PubChem’s predicted spectra) to resolve ambiguities .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
- Ventilation : Perform reactions in fume hoods due to potential toxicity (H302: harmful if swallowed; H315: skin irritation) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting)?
Q. Methodological Answer :
- Step 1 : Confirm sample purity via HPLC (≥95% purity). Impurities (e.g., unreacted starting materials) may cause split peaks .
- Step 2 : Use deuterated solvents (e.g., DMSO-d6) to rule out solvent effects.
- Step 3 : Perform variable-temperature NMR to assess dynamic processes (e.g., piperazine ring inversion) that broaden signals .
- Step 4 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Case Study : reports δ 2.5–3.5 ppm for piperazine protons, but steric hindrance from the 2,5-dimethoxyphenyl group may shift signals upfield .
Advanced: What strategies optimize yield in multi-step synthesis?
Q. Methodological Answer :
- Intermediate Stabilization : Protect reactive groups (e.g., nitrile) with trimethylsilyl chloride during coupling steps .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling; achieved 81% yield with Pd(PPh₃)₄ .
- Solvent Optimization : Use DMF for polar intermediates and toluene for non-polar steps to enhance solubility .
- Reaction Monitoring : Use in-situ IR or LC-MS to terminate reactions at ~90% conversion, minimizing side products .
Example : improved yields from 67% to 81% by adjusting stoichiometry (1:1.2 molar ratio of aryl halide to piperazine) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
